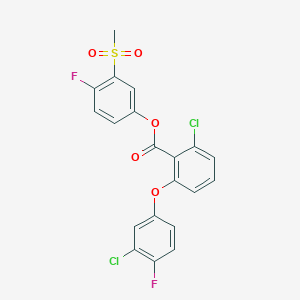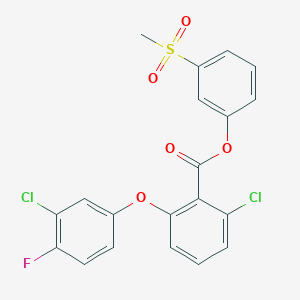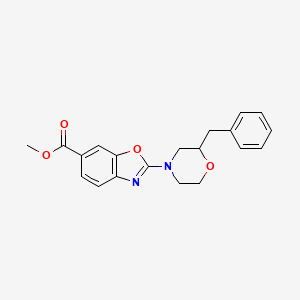![molecular formula C18H15F3N4O4 B7432953 5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CDNF, which stands for cerebral dopamine neurotrophic factor. CDNF is a protein that has been found to have potential therapeutic effects on the brain, specifically in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of CDNF is not fully understood. However, it is believed to work by promoting the survival and growth of dopamine-producing neurons in the brain. CDNF has also been found to have anti-inflammatory effects, which could play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
CDNF has been found to have several biochemical and physiological effects on the brain. It has been shown to increase the levels of dopamine in the brain, which could help to alleviate the symptoms of Parkinson's disease. CDNF has also been found to reduce the levels of inflammatory cytokines in the brain, which could play a role in its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDNF in lab experiments is that it has been found to be well-tolerated by animals. This means that it can be administered at high doses without causing any adverse effects. However, one of the limitations of using CDNF in lab experiments is that it is a relatively new compound, and its long-term effects are not fully understood.
Direcciones Futuras
There are several potential future directions for research on CDNF. One direction is to further investigate its potential therapeutic effects on Parkinson's disease. This could involve clinical trials in humans to determine its safety and efficacy. Another direction is to investigate its potential therapeutic effects on other neurodegenerative diseases, such as Alzheimer's disease. Finally, research could focus on developing new and improved methods for synthesizing CDNF, as well as investigating its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of CDNF involves several steps. It begins with the synthesis of the intermediate compound N-cyclopropyl-2,3-difluoro-6-nitroaniline. This compound is then reacted with acetic anhydride to form the acetylated intermediate. The final step involves the reaction of the acetylated intermediate with 2-fluorobenzoyl chloride to form the desired product, CDNF.
Aplicaciones Científicas De Investigación
CDNF has been the subject of numerous scientific studies in recent years. These studies have focused on its potential therapeutic effects on the brain, specifically in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. CDNF has been found to have neuroprotective and neurorestorative effects on these neurons, which could potentially slow down or even reverse the progression of Parkinson's disease.
Propiedades
IUPAC Name |
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-4-1-9(7-11(12)18(22)27)23-15(26)8-24(10-2-3-10)17-14(25(28)29)6-5-13(20)16(17)21/h1,4-7,10H,2-3,8H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNFIYAGFSJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)NC2=CC(=C(C=C2)F)C(=O)N)C3=C(C=CC(=C3F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)




![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)

![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
